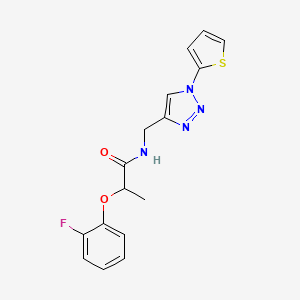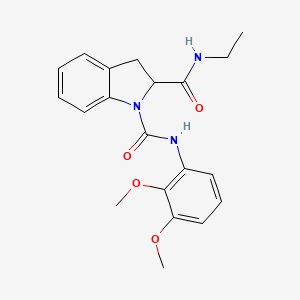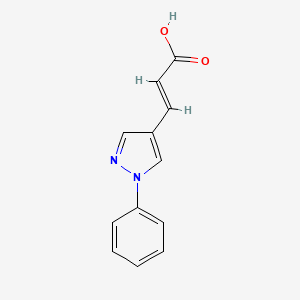
2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenoxy group, a thiophenyl group, and a 1,2,3-triazole ring. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecule’s structure includes a fluorophenoxy group, which may enhance its ability to cross biological membranes. The thiophenyl group could contribute to its potential biological activity, and the 1,2,3-triazole ring is a common structural motif in many pharmaceuticals .Scientific Research Applications
Antibacterial and Antifungal Potentials
Research on similar compounds, such as 2-(6-methoxy-2-naphthyl)propionamide derivatives, has demonstrated significant antibacterial and antifungal activities. These compounds, synthesized through the reaction of naproxenoyl chloride with different amino compounds, have shown efficacy comparable to standard antimicrobial agents like Ampicilline and Flucanazole. The synthesis and evaluation of these compounds highlight the potential of structurally related propanamides in combating microbial infections (Helal et al., 2013).
Pharmacokinetics and Metabolism in Preclinical Studies
The pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs), similar in structure to the chemical of interest, have been studied extensively. These compounds exhibit low clearance, moderate volume of distribution, and notable oral bioavailability in rat models. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of novel compounds, providing foundational knowledge for further drug development (Wu et al., 2006).
Neurokinin-1 Receptor Antagonism
Compounds with similar frameworks have been identified as potent neurokinin-1 (NK1) receptor antagonists. These antagonists are valuable in clinical applications such as managing emesis and depression. The development of water-soluble, orally active NK1 receptor antagonists underlines the therapeutic potential of structurally related propanamides in improving patient outcomes in various conditions (Harrison et al., 2001).
Antioxidant and Anticancer Activities
Derivatives of propanehydrazide, bearing resemblance to the compound , have shown promising antioxidant and anticancer activities. These compounds, upon screening, exhibited superior antioxidant activity compared to known antioxidants like ascorbic acid and demonstrated significant cytotoxicity against cancer cell lines. Such findings underscore the potential of propanamide derivatives in the development of novel anticancer therapies (Tumosienė et al., 2020).
Photoreactions and Drug Stability
Research on the photoreactions of drugs similar in structure, such as flutamide, reveals how different solvents influence the stability and behavior of these compounds under UV light. Understanding the photoreactions of propanamide derivatives is essential for improving drug formulation and minimizing potential phototoxic effects (Watanabe et al., 2015).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-11(23-14-6-3-2-5-13(14)17)16(22)18-9-12-10-21(20-19-12)15-7-4-8-24-15/h2-8,10-11H,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTRNTRMMNFGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN(N=N1)C2=CC=CS2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2571394.png)


![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2571403.png)
![3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2571404.png)

![3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B2571407.png)
![N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2571408.png)
![N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2571410.png)

![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2571412.png)

